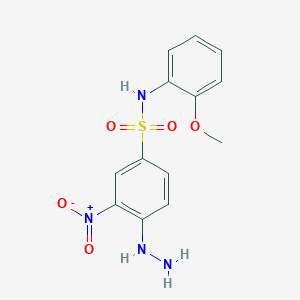
4-(1,1-dioxyde-7-phényl-1,4-thiazépane-4-carbonyl)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound features a thiazepane ring, which is a seven-membered ring containing sulfur and nitrogen atoms, and a benzoate ester group, which is a common functional group in organic chemistry.
Applications De Recherche Scientifique
Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, interacting with biological targets.
Medicine: Research may explore its potential as a pharmaceutical agent, possibly for treating certain diseases.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Méthodes De Préparation
The synthesis of Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate can be achieved through various synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to form the thiazepane ring and subsequent functionalization to introduce the benzoate ester group. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
The mechanism by which Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate exerts its effects involves its interaction with molecular targets and pathways. The thiazepane ring and benzoate ester group may interact with specific enzymes or receptors, leading to changes in biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate can be compared with other similar compounds, such as:
Phenyl benzoate: A simpler ester with similar structural features.
4-Methylphenyl benzoate: Another ester with a methyl group on the phenyl ring.
4-Methoxyphenyl benzoate: An ester with a methoxy group on the phenyl ring. The uniqueness of Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate lies in its thiazepane ring, which imparts distinct chemical and biological properties compared to these simpler esters.
Propriétés
IUPAC Name |
methyl 4-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-26-20(23)17-9-7-16(8-10-17)19(22)21-12-11-18(27(24,25)14-13-21)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRCHPDMSCFBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2448207.png)
![2-Chloro-N-[[(2S,3S)-3-propan-2-yloxolan-2-yl]methyl]acetamide](/img/structure/B2448208.png)
![4-(benzylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2448209.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2448215.png)



![4-chloro-1-ethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2448223.png)


